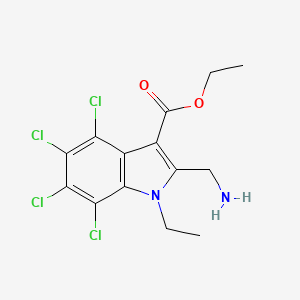
1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of multiple chlorine atoms and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids, which are then converted to their corresponding ethyl esters. The chlorination of the indole ring is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid, 2-aminomethyl-5-hydroxy-1-methyl-6-pyridin-3-yl-ethyl ester
- 1H-Indole-3-carboxylic acid, 2-aminomethyl-5-hydroxy-1-methyl-6-fluoro-ethyl ester
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of functional groups make 1H-Indole-3-carboxylic acid, 2-aminomethyl-1-ethyl-4,5,6,7-tetrachloro-, ethyl ester unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
65048-02-4 |
|---|---|
Molecular Formula |
C14H14Cl4N2O2 |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-4,5,6,7-tetrachloro-1-ethylindole-3-carboxylate |
InChI |
InChI=1S/C14H14Cl4N2O2/c1-3-20-6(5-19)7(14(21)22-4-2)8-9(15)10(16)11(17)12(18)13(8)20/h3-5,19H2,1-2H3 |
InChI Key |
UIKGCIWRNVVQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)OCC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















